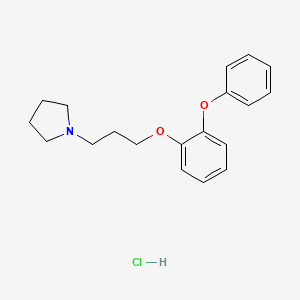
Platinum, chlorobis(dimethylphenylphosphine)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, chlorobis(dimethylphenylphosphine)methyl- is a coordination compound with the molecular formula C₁₇H₂₅ClP₂Pt. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties. It is often used in catalysis and as a precursor for other platinum-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, chlorobis(dimethylphenylphosphine)methyl- typically involves the reaction of platinum(II) chloride with dimethylphenylphosphine and methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Platinum, chlorobis(dimethylphenylphosphine)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidation and reduction reactions can produce platinum compounds with different oxidation states.
Scientific Research Applications
Platinum, chlorobis(dimethylphenylphosphine)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its use in bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Industry: It is used in the production of fine chemicals and in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Platinum, chlorobis(dimethylphenylphosphine)methyl- involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with a wide range of molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in chemical reactions.
Comparison with Similar Compounds
Platinum(II) chloride: A common precursor for many platinum-based compounds.
Platinum, dichlorobis(dimethylphenylphosphine): Similar in structure but with two chlorine ligands instead of one.
Platinum, bis(dimethylphenylphosphine)methyl-: Similar but with different ligand arrangements.
Uniqueness: Platinum, chlorobis(dimethylphenylphosphine)methyl- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Properties
CAS No. |
24833-58-7 |
|---|---|
Molecular Formula |
C17H27ClP2Pt+2 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
carbanide;chloroplatinum(1+);dimethyl(phenyl)phosphanium |
InChI |
InChI=1S/2C8H11P.CH3.ClH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p+1 |
InChI Key |
UFBVREKPPIAECZ-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Pt+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
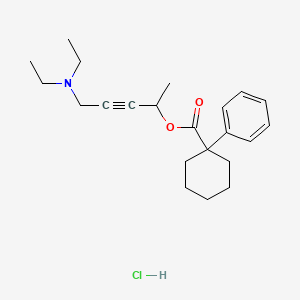
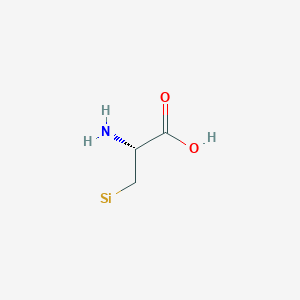
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
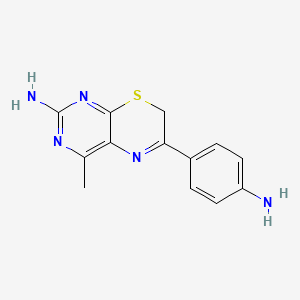
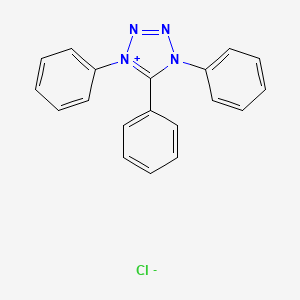
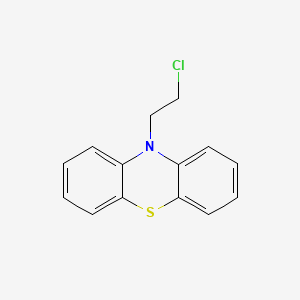
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


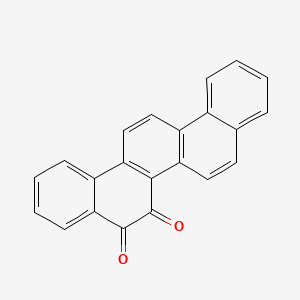
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
